molecular formula C12H13BrN2O3 B555463 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide CAS No. 113728-13-5

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide

Cat. No.: B555463
CAS No.: 113728-13-5
M. Wt: 232,24*80,91 g/mole
InChI Key: NNHMGPIGAMTPDU-UHFFFAOYSA-N
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Description

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide (CAS No. 113728-13-5) is a hydrobromide salt derivative of a coumarin-based acetamide compound. Its molecular formula is C₁₂H₁₃BrN₂O₃, with a molecular weight of 313.15 g/mol . The structure features a 4-methylcoumarin core (2-oxo-2H-chromen-4-yl) linked to an acetamide group substituted with an amino moiety at position 5. The compound is primarily utilized as a fluorescent probe for microbial detection due to its ability to emit fluorescence upon interaction with microbial enzymes, enabling quantitative analysis in automated systems . It is supplied as a research-grade chemical with purity >98%, requiring storage at -80°C (6-month stability) or -20°C (1-month stability) in solution form .

Properties

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHMGPIGAMTPDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 7-Hydroxycoumarin Precursors

The synthesis begins with 7-hydroxy-4-methylcoumarin, a commercially available precursor. Alkylation with α-bromoacetamide derivatives is performed under nucleophilic substitution conditions. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with cesium carbonate (Cs₂CO₃) as a base to deprotonate the hydroxyl group and facilitate O-alkylation.

Key reaction parameters :

  • Temperature : 70–80°C

  • Reaction time : 24–48 hours

  • Molar ratio : 1:1.2 (coumarin:α-bromoacetamide)

For example, treatment of 7-hydroxy-4-methylcoumarin with N-(2-fluorophenyl)-2-bromoacetamide in DMF at 70°C for 24 hours yields the O-alkylated intermediate, 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)-N-(2-fluorophenyl)acetamide, in 73% yield.

Hydrolysis and Salt Formation

The rearranged product is treated with hydrobromic acid (HBr) to hydrolyze residual acetamide groups and form the hydrobromide salt. This step ensures high solubility and stability for biological applications.

Typical conditions :

  • Acid concentration : 1–3 M HBr in water or acetic acid

  • Temperature : 25–50°C

  • Duration : 1–4 hours

The final product is purified via recrystallization from ethanol/water mixtures, yielding white crystalline solids with >95% purity.

Optimized One-Pot Procedure

Recent advances enable telescoping the alkylation, rearrangement, and hydrolysis into a single pot, reducing purification steps and improving efficiency.

One-pot protocol :

  • Alkylation : React 7-hydroxy-4-methylcoumarin with α-bromoacetamide in DMF/Cs₂CO₃ at 70°C for 24 h.

  • Rearrangement : Add additional Cs₂CO₃ (1.2 equiv) and stir at 70°C for 24 h.

  • Hydrolysis : Quench with 1 M HBr, extract with CH₂Cl₂, and concentrate.

  • Crystallization : Recrystallize from ethanol/water.

Yield : 65–75% overall.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages
Stepwise alkylationDMF, Cs₂CO₃, 70°C, 48 h60–73%High purity intermediates
One-pot synthesisDMF, Cs₂CO₃, 70°C, 48 h + HBr quench65–75%Reduced labor, cost-effective
Classical amination*Pd catalysis, 100°C, 12 h40–50%Limited functional group tolerance

*Less preferred due to lower yields and metal contamination risks.

Critical Parameters Affecting Yield and Purity

Solvent Selection

  • DMF : Optimal for solubility and base activity but requires thorough removal during workup.

  • Acetonitrile : Alternative for temperature-sensitive reactions but prolongs reaction times.

Base Optimization

  • Cs₂CO₃ : Superior to K₂CO₃ or NaHCO₃ due to stronger basicity and solubility.

  • Stoichiometry : Excess base (1.5–2.0 equiv) minimizes side reactions but complicates purification.

Temperature Control

  • 70°C : Balances reaction rate and decomposition risks. Higher temperatures (>80°C) promote lactone ring opening.

Scalability and Industrial Considerations

The one-pot method has been scaled to kilogram quantities with consistent yields (70–72%). Key industrial adaptations include:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction times.

  • Automated crystallization : Improves particle size uniformity for pharmaceutical applications.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms acetamide migration and salt formation (e.g., hydrobromide proton at δ 6.8–7.2 ppm).

  • HPLC : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm.

  • X-ray crystallography : Resolves crystal packing (triclinic system, space group P1) .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, and interference with viral replication .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Features Primary Application References
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide (113728-13-5) C₁₂H₁₃BrN₂O₃ 313.15 4-Methylcoumarin, amino-acetamide, HBr counterion Fluorescent microbial probe
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide (77471-42-2) C₁₂H₁₂N₂O₃ 232.24 Free base (no HBr counterion) Research intermediate
N-(2-Aryl-4-oxothiazolidin-3-yl)-2-((4-(2-aryl-4-oxothiazolidin-3-ylcarbamoyl)methyl)-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 5a) C₃₁H₂₆N₄O₇S₂ 621.68 Dual thiazolidinone rings, ethoxycarbonylmethoxy Antibacterial screening
2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide C₁₄H₁₄BrNO₃ 324.17 Brominated propanamide, methyl substitution ATRP polymerization initiator
Glycine-7-amido-4-methylcoumarin hydrochloride (77471-42-2) C₁₃H₁₃ClN₂O₃ 280.71 Hydrochloride salt, glycine linker Protease activity assays

Biological Activity

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide, also known as Glycine-7-amido-4-methylcoumarin hydrobromide, is a synthetic compound characterized by its unique structure and potential biological activity. This compound has garnered interest in pharmacological research due to its possible applications in various therapeutic areas, particularly in anti-inflammatory and anti-cancer activities.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₂H₁₂BrN₂O₃
Molecular Weight 313.147 g/mol
Melting Point 300°C
Boiling Point 495.2°C
Solubility Practically insoluble in water

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In a comparative analysis, the compound exhibited a significant ability to inhibit albumin denaturation, which is a marker for anti-inflammatory activity. The IC₅₀ value for this compound was determined to be 208.92 µM , which is notably lower than that of ibuprofen (IC₅₀ = 368.66 µM), indicating superior efficacy in this context .

Antioxidant Activity

The antioxidant capacity of the compound has also been investigated. It was found to significantly scavenge free radicals, which contributes to its protective effects against oxidative stress-related damage. This activity is crucial for potential applications in preventing chronic diseases linked to oxidative damage.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induces apoptosis in cancer cells, demonstrating potential as an anticancer agent. The mechanism appears to involve the modulation of apoptotic pathways, although further studies are necessary to elucidate the exact molecular mechanisms involved.

Case Studies

  • Albumin Stabilization Study
    • Objective: To assess the stabilization effect of the compound on human serum albumin against heat-induced denaturation.
    • Method: Human serum albumin was treated with varying concentrations of the compound and subjected to heat.
    • Results: The compound provided significant protection against denaturation compared to control samples, supporting its use as a stabilizing agent in therapeutic formulations .
  • Cytotoxicity Assessment
    • Objective: To evaluate the cytotoxic effects on cancer cell lines.
    • Method: Various cancer cell lines were treated with different concentrations of the compound, followed by viability assays.
    • Results: The compound demonstrated dose-dependent cytotoxicity, with IC₅₀ values significantly lower than many standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves coupling 4-methyl-7-aminocoumarin derivatives with bromoacetamide intermediates under nucleophilic substitution conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature control : Reactions are often conducted at 50–80°C to balance reaction rate and by-product formation .
  • Stoichiometry : Excess bromoacetamide (1.2–1.5 equivalents) improves conversion rates .
    • Validation : Purity is confirmed via HPLC (≥95%) and NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., triclinic system with space group P1) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects (e.g., coumarin carbonyl at δ 168–170 ppm, acetamide NH2_2 at δ 6.8–7.2 ppm) .
  • HPLC : Monitors reaction progress and quantifies impurities using C18 columns with UV detection (λ = 254 nm) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (typically >200°C for coumarin derivatives) .
  • Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the chromen-4-one core .
  • Hygroscopicity testing : Dynamic vapor sorption (DVS) evaluates moisture uptake, critical for salt forms like hydrobromides .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be systematically resolved?

  • Methodological Answer :

  • Batch comparison : Analyze 1^1H NMR of multiple batches to identify solvent residuals (e.g., DMSO-d6 vs. CDCl3_3) or tautomeric shifts .
  • Isotopic labeling : Use 15^{15}N-labeled acetamide to track unexpected protonation states or rotational isomers .
  • DFT calculations : Predict NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to validate experimental data .

Q. What computational strategies optimize reaction pathways for coumarin-based acetamide derivatives?

  • Methodological Answer :

  • Reaction path searches : Quantum mechanics (QM) methods (e.g., density functional theory) model transition states and intermediates .
  • Machine learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict solvent/catalyst combinations .
  • Energy profiling : Identify rate-limiting steps (e.g., nucleophilic attack on bromoacetamide) to guide temperature optimization .

Q. How can researchers mitigate by-product formation during the final hydrobromide salt crystallization?

  • Methodological Answer :

  • Counterion screening : Test alternative salts (e.g., hydrochloride, sulfate) to improve crystallinity and reduce hygroscopicity .
  • Anti-solvent addition : Introduce ethanol or diethyl ether to precipitate the hydrobromide salt selectively .
  • pH control : Maintain acidic conditions (pH 3–4) during salt formation to protonate the amino group effectively .

Q. What methodologies address discrepancies in biological activity data across studies (e.g., enzyme inhibition assays)?

  • Methodological Answer :

  • Standardized protocols : Use WHO-recommended enzyme assay conditions (e.g., fixed substrate concentrations, buffer pH) .
  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables .

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